HIV-1 Reverse Transcriptase Enzyme Inhibition: L-696,040 Versus 4,7-Dimethyl Analog L-697,639
L-696,040 inhibits recombinant HIV-1 reverse transcriptase (RT) RNA-directed DNA polymerase activity with an IC50 of 210 nM when assayed with a poly(rC)·oligo(dG) template-primer [1]. Under the same assay system, the 4,7-dimethylbenzoxazole analog L-697,639 exhibits an IC50 of 20 nM [2]. This represents an approximately 10.5-fold reduction in enzyme inhibitory potency for the unsubstituted benzoxazole compound relative to its dimethyl congener.
| Evidence Dimension | IC50 for HIV-1 RT RNA-directed DNA polymerase activity (poly(rC)·oligo(dG) template-primer) |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | L-697,639 (4,7-dimethylbenzoxazole analog): IC50 = 20 nM |
| Quantified Difference | ~10.5-fold less potent |
| Conditions | Recombinant HIV-1 RT; poly(rC)·oligo(dG) template-primer; in vitro enzyme assay; pH 8.2; data curated by ChEMBL from Merck Research Laboratories |
Why This Matters
This ~10-fold potency gap makes L-696,040 the preferred choice as a negative or reduced-activity control in RT inhibition assays, enabling researchers to benchmark assay windows and validate target engagement specificity of more potent analogs.
- [1] BindingDB. BDBM1283: L-696,040 (3-[(1,3-benzoxazol-2-ylmethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one) – IC50: 210 nM against HIV-1 RT. Curated by ChEMBL from Merck Research Laboratories. View Source
- [2] BindingDB. BDBM1314: L-697,639 (3-{[(4,7-dimethyl-1,3-benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2(1H)-one) – IC50: 20 nM against HIV-1 RT. Curated by ChEMBL. View Source
